2,2-Difluoropyrrolidine

nNOS Inhibitor Oral Bioavailability Drug Discovery

2,2-Difluoropyrrolidine (CAS 316131-01-8) is a fluorinated saturated heterocyclic amine. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, characterized by the presence of two fluorine atoms at the second carbon position.

Molecular Formula C4H7F2N
Molecular Weight 107.10 g/mol
Cat. No. B12973038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropyrrolidine
Molecular FormulaC4H7F2N
Molecular Weight107.10 g/mol
Structural Identifiers
SMILESC1CC(NC1)(F)F
InChIInChI=1S/C4H7F2N/c5-4(6)2-1-3-7-4/h7H,1-3H2
InChIKeyWMUUZQPISLRKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoropyrrolidine: Core Properties and Structural Identity for Scientific Procurement


2,2-Difluoropyrrolidine (CAS 316131-01-8) is a fluorinated saturated heterocyclic amine. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, characterized by the presence of two fluorine atoms at the second carbon position . This gem-difluorination introduces unique conformational and physicochemical properties that are leveraged in drug discovery and chemical biology applications [1]. As a building block, it is a valuable extension of the fluorine-containing saturated heterocyclic amine series for rational optimization studies [2].

Supports medicinal chemistry optimization of basicity and lipophilicity via gem-difluorination
Enables exploration of conformational bias for target engagement studies
Relevant for building block libraries in drug discovery and chemical biology

The Procurement Risk of Generic Pyrrolidine Substitution: A Case for 2,2-Difluoropyrrolidine


Substituting 2,2-difluoropyrrolidine with a generic or closely related analog (e.g., unsubstituted pyrrolidine or a different regioisomer) is not a viable strategy. The introduction of gem-difluorination at the 2-position fundamentally alters the compound's conformational behavior, basicity, and lipophilicity [1]. These changes are not incremental; they are governed by stereoelectronic effects such as the generalized anomeric effect, which can impose a strong conformational bias that directly impacts binding affinity and biological function [2]. In drug discovery, these properties are critical for optimizing target engagement, membrane permeability, and metabolic stability, making the specific regio- and stereochemistry of fluorination a non-negotiable parameter [3].

Unsubstituted pyrrolidine

Conformational behavior and basicity differ markedly; gem-difluorination induces stereoelectronic effects that may not transfer to the parent amine.

Regioisomeric fluorinated pyrrolidines

Fluorination position alters conformational preference and physicochemical profile; 2,2-difluoro substitution pattern is critical for reported target engagement modulation.

Other saturated heterocyclic amines

Ring size and fluorination pattern influence metabolic stability and membrane permeability; direct substitution may shift pharmacokinetic context unpredictably.

Quantitative Evidence Guide for 2,2-Difluoropyrrolidine Differentiation


Oral Bioavailability Advantage: Gem-Difluorinated vs. Parent Pyrrolidine Inhibitor

Introduction of a gem-difluorinated moiety into a pyrrolidine-based nNOS inhibitor resulted in a dramatic improvement in oral bioavailability compared to its non-fluorinated parent molecule [1]. The difluorinated compound achieved 22% oral bioavailability in rats, while the parent compound showed essentially no oral bioavailability [1]. This effect is attributed to the CF2 moiety reducing basicity, thereby creating a monocationic species at physiological pH that enhances membrane permeability [1].

Oral Bioavailability
Head-to-head
22% oral bioavailability vs essentially none for parent non-fluorinated inhibitor
Supports exposure-model interpretation for oral route research
Rat model; reported for a specific nNOS inhibitor scaffold
nNOS Inhibitor Oral Bioavailability Drug Discovery

Potency and Selectivity Profile: 2,2-Difluoropyrrolidine-Derived nNOS Inhibitor

A gem-difluorinated monocationic inhibitor built upon a 2,2-difluoropyrrolidine scaffold exhibits exceptional potency and isoform selectivity [1]. It demonstrates a Ki of 36 nM against neuronal nitric oxide synthase (nNOS) [1]. Critically, this potency is coupled with high selectivity, showing a 3800-fold preference for nNOS over endothelial NOS (eNOS) and a 1400-fold preference over inducible NOS (iNOS) [1].

nNOS Inhibition Selectivity
Head-to-head
Ki 36 nM (nNOS); 3800-fold over eNOS, 1400-fold over iNOS
Supports isoform-selectivity assay context
In vitro enzyme assay; derived from a 2,2-difluoropyrrolidine scaffold
nNOS Inhibition Selectivity Enzyme Assay

Modulation of Basicity: pKa Shift Relative to Unsubstituted Pyrrolidine

Systematic studies confirm that fluorination significantly reduces the basicity of saturated heterocyclic amines [1]. While specific pKa values for 2,2-difluoropyrrolidine are often reported with variation, the class-level effect is clear: difluorination of pyrrolidine reduces its pKa relative to the parent amine (pyrrolidine pKa ~11.3) [1]. This reduction is a primary factor in achieving the favorable membrane permeability and oral bioavailability observed in related analogs [2].

Basicity Shift (pKa)
Class-level
Reported pKa reduction relative to pyrrolidine (~11.3)
Context for membrane permeability and exposure models
Class effect; exact pKa may vary with measurement conditions
Physicochemical Property pKa Basicity

Metabolic Stability: High Intrinsic Microsomal Clearance Profile

A systematic study of fluorinated heterocyclic amines, including difluoropyrrolidines, demonstrated high metabolic stability [1]. Intrinsic microsomal clearance measurements showed that the compounds studied, with a single exception for a specific difluoroazetidine, exhibited high metabolic stability [1]. This finding confirms that the gem-difluorination motif generally imparts resistance to metabolic degradation, a desirable property for prolonging the half-life of a drug candidate [1].

Metabolic Stability
Class-level
High intrinsic microsomal stability reported for difluoropyrrolidines
Supports metabolic stability context for lead optimization
Human liver microsome assay; class-level inference
Metabolic Stability Microsomal Clearance ADME

Optimal Application Scenarios for Procuring 2,2-Difluoropyrrolidine


Discovery of Orally Bioavailable nNOS Inhibitors for CNS Disorders

For research programs targeting neuronal nitric oxide synthase (nNOS) for indications such as chronic pain or neurodegenerative diseases, the 2,2-difluoropyrrolidine scaffold offers a proven path to oral bioavailability. As demonstrated by the gem-difluorinated monocationic inhibitor, this scaffold can convert a non-oral lead into a candidate with 22% oral bioavailability in rats, a critical step for advancing CNS-active compounds [1].

Optimization of Physicochemical Properties in Early-Stage Drug Discovery

Medicinal chemistry teams aiming to fine-tune the basicity and lipophilicity of lead molecules should procure 2,2-difluoropyrrolidine. Systematic studies confirm that its gem-difluorination reliably reduces pKa and modulates LogP relative to unsubstituted pyrrolidine [2]. This predictable modulation is invaluable for rational design efforts focused on improving membrane permeability and reducing off-target interactions [2].

Design of Metabolically Stable Building Blocks

In scenarios where metabolic stability is a primary concern, 2,2-difluoropyrrolidine is a preferred building block. Evidence from systematic studies of difluorinated heterocyclic amines demonstrates a class-level property of high intrinsic microsomal stability, reducing the risk of rapid oxidative metabolism and potentially extending the half-life of derived compounds [2].

Application
Selection Property
Validation Focus
nNOS pathway inhibitor design
Oral exposure context; selectivity profile
In vivo bioavailability model review; isoform selectivity assay
Physicochemical property optimization
Basicity and lipophilicity modulation
pKa and LogP assay review; membrane permeability assessment
Metabolic stability research
Microsomal stability context
In vitro clearance endpoint review; half-life prediction models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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